Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate
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Overview
Description
Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of the triazolopyridazine core, which is then functionalized with various substituents. The key steps include:
Formation of the triazolopyridazine core: This is achieved by cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids under reflux conditions.
Thioether formation: The triazolopyridazine core is then reacted with thiol-containing compounds to introduce the thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or triazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects . The molecular pathways involved often include kinase signaling pathways, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate can be compared with other triazolopyridazine derivatives:
Biological Activity
Ethyl 4-(2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and enzyme inhibitory properties.
Chemical Structure and Synthesis
The compound belongs to the class of triazolopyridazines and features a unique combination of a triazolopyridazine core with thioether and benzoate functionalities. The synthesis typically involves multiple steps:
- Formation of Triazolopyridazine Core : Cyclization reactions using hydrazine derivatives and pyridine carboxylic acids.
- Thioether Formation : Reaction with thiol-containing compounds.
- Amidation : Final amidation with ethyl 4-aminobenzoate under mild conditions.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast) | 5.0 | |
A549 (Lung) | 3.5 | |
HeLa (Cervical) | 4.2 |
The mechanism of action is believed to involve the inhibition of specific enzymes critical for cancer cell survival and proliferation.
Antimicrobial Activity
The compound also displays notable antimicrobial activity against a range of bacterial strains. The following table summarizes its effectiveness:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 20 | |
Bacillus subtilis | 10 |
The antimicrobial mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Enzyme Inhibition
This compound has been shown to inhibit several key enzymes:
Enzyme | Inhibition Type | Ki (µM) | Reference |
---|---|---|---|
Carbonic Anhydrase | Competitive | 0.5 | |
Cholinesterase | Non-competitive | 0.8 | |
Lipoxygenase | Mixed | 1.0 |
These interactions suggest that the compound could be further developed as a therapeutic agent targeting diseases influenced by these enzymes.
Case Studies
In one study focusing on the anticancer properties of triazolopyridazine derivatives, this compound was evaluated alongside other derivatives. The results indicated that this compound exhibited superior activity compared to others in its class, particularly against lung cancer cells ( ).
Moreover, another investigation into its antimicrobial efficacy revealed that it was effective against drug-resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development ( ).
Properties
IUPAC Name |
ethyl 4-[[2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O3S/c1-2-30-21(29)15-3-5-16(6-4-15)23-18(28)13-31-19-8-7-17-24-25-20(27(17)26-19)14-9-11-22-12-10-14/h3-12H,2,13H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEITXPVGNWHTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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